

A Guide to the Spectroscopic Characterization of p-Coumaraldehyde

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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)acrylaldehyde

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Introduction

p-Coumaraldehyde, systematically known as (E)-3-(4-hydroxyphenyl)prop-2-enal, is a naturally occurring phenolic compound belonging to the hydroxycinnamaldehyde family.[1][2] It is a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.[3][4] Beyond its fundamental role in plant biology, p-coumaraldehyde has garnered interest from researchers in medicinal chemistry and drug development due to its potential as an antitumor agent.[1][5]

The precise structural elucidation of such molecules is paramount for understanding their biological activity and for quality control in synthetic applications. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the NMR and MS data of p-coumaraldehyde, offering a foundational reference for researchers. The discussion is grounded in field-proven methodologies, explaining not just the data but the rationale behind the spectroscopic observations, ensuring a self-validating and authoritative resource.

Molecular Structure and Atom Numbering

p-Coumaraldehyde possesses a molecular formula of $C_9H_8O_2$ and a molecular weight of 148.16 g/mol.[1][2][5] The structure consists of a para-substituted phenolic ring linked to a trans-propenal side chain. For clarity in the subsequent spectroscopic assignments, the following standardized numbering scheme is used.

Caption: Molecular structure of p-Coumaraldehyde with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. The data presented here is based on spectra acquired in deuterated dimethyl sulfoxide (DMSO- d_6), a common solvent capable of dissolving polar compounds and revealing exchangeable protons like hydroxyls.^{[6][7]}

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of p-coumaraldehyde in 0.6 mL of DMSO- d_6 containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Instrumentation:** Utilize a standard NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.^[7]
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a 30° pulse angle, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required compared to ^1H NMR. Common parameters include a spectral width of 0-220 ppm and a relaxation delay of 2 seconds.
- **Data Processing:** The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

^1H NMR Spectral Data

The ^1H NMR spectrum of p-coumaraldehyde is characterized by distinct signals corresponding to the aldehydic, vinylic, aromatic, and phenolic protons. The chemical shifts (δ) are highly diagnostic of the electronic environment of each proton.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H9 (Aldehyde)	9.58	d	7.7
H7	7.61	d	15.8
H2, H6	7.61	d	8.6
H3, H5	6.84	d	8.6
H8	6.66	dd	15.8, 7.7
4-OH	~10.2 (broad s)	s	-

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000611.[6]

Interpretation and Expertise:

- **Aldehydic Proton (H9):** The signal at 9.58 ppm is characteristic of an aldehyde proton, which is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It appears as a doublet due to coupling with the adjacent vinylic proton, H8.
- **Vinylic Protons (H7, H8):** The protons on the propenal side chain, H7 and H8, appear as doublets or a doublet of doublets. The large coupling constant of ~15.8 Hz between them is definitive proof of a trans (E) configuration across the double bond, a crucial stereochemical detail.
- **Aromatic Protons (H2, H6, H3, H5):** The para-substitution pattern on the benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating hydroxyl group (H3, H5) are shielded and appear upfield (~6.84 ppm), while the protons ortho to the electron-withdrawing aldehyde-substituted vinyl group (H2, H6) are deshielded and appear downfield (~7.61 ppm).[6]
- **Phenolic Proton (4-OH):** The hydroxyl proton signal is typically broad due to chemical exchange and its chemical shift can vary with concentration and temperature. In DMSO-d₆, it is clearly observable.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical nature (sp², sp³, carbonyl, etc.).

Carbon Assignment	Chemical Shift (δ, ppm)
C9 (Carbonyl)	194.04
C4	160.60
C7	153.75
C2, C6	130.95
C1	125.42
C8	125.21
C3, C5	115.95

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000611.[6]

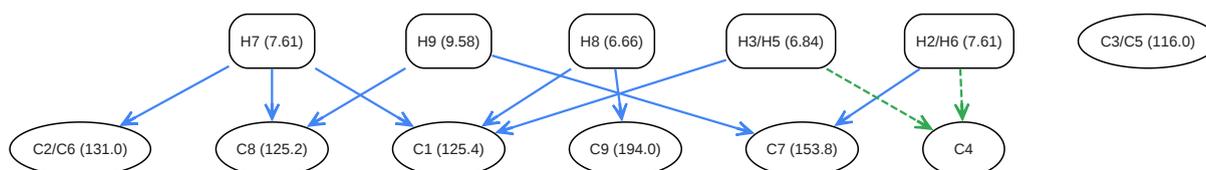
Interpretation and Expertise:

- **Carbonyl Carbon (C9):** The signal at 194.04 ppm is unequivocally assigned to the aldehyde carbonyl carbon, which is the most downfield signal in the spectrum.
- **Oxygenated Aromatic Carbon (C4):** The carbon directly attached to the hydroxyl group (C4) is significantly deshielded by the oxygen atom, appearing at 160.60 ppm.
- **Aromatic and Vinylic Carbons:** The remaining sp² carbons of the aromatic ring and the vinyl group resonate in the typical range of 115-154 ppm. The assignments are confirmed using 2D NMR techniques like HSQC and HMBC.

2D NMR for Structural Validation

Two-dimensional NMR experiments provide correlational data that validates the assignments made from 1D spectra.

- **COSY (Correlation Spectroscopy):** This experiment reveals proton-proton (^1H - ^1H) coupling networks. For p-coumaraldehyde, it would show a clear correlation between H9-H8, H8-H7, and between the adjacent aromatic protons H2-H3 and H5-H6 (though the latter may be weak in an AA'BB' system).
- **HSQC (Heteronuclear Single Quantum Coherence):** This experiment maps protons directly to the carbons they are attached to, confirming the assignments for all C-H pairs (e.g., H7 to C7, H3/H5 to C3/C5).
- **HMBC (Heteronuclear Multiple Bond Correlation):** This is crucial for establishing the connectivity across the entire molecule. It shows correlations between protons and carbons that are two or three bonds away.



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Caption: Key HMBC correlations confirming the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) experiments further offer structural insights by analyzing fragmentation patterns.

Experimental Protocol: MS Data Acquisition

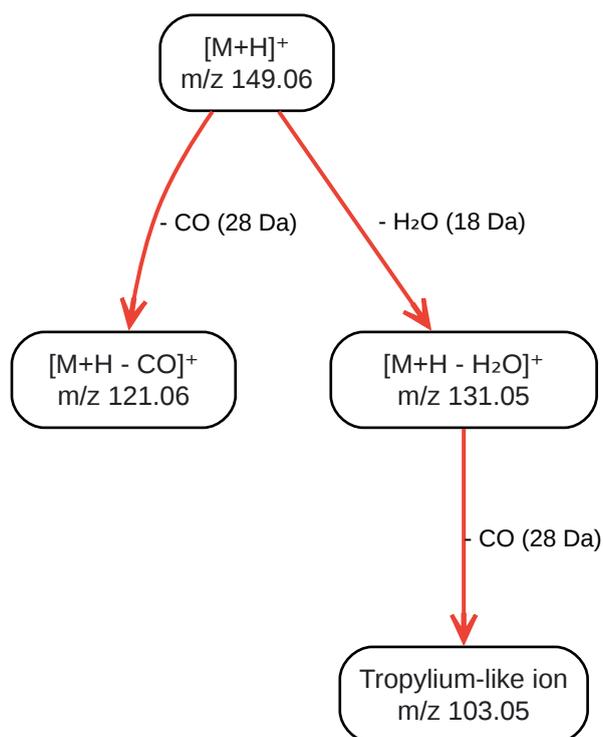
- **Sample Preparation:** Prepare a dilute solution of p-coumaraldehyde in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules, minimizing

premature fragmentation.

- Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. The protonated molecule $[M+H]^+$ is expected at an m/z corresponding to the molecular weight plus the mass of a proton.
- Tandem MS (MS/MS): Isolate the $[M+H]^+$ ion (m/z 149.06) and subject it to collision-induced dissociation (CID) to generate fragment ions.

MS Data and Fragmentation Analysis

- Molecular Ion: p-Coumaraldehyde ($C_9H_8O_2$) has a monoisotopic mass of 148.0524 Da. In ESI-MS positive mode, it is detected as the protonated molecule $[M+H]^+$ at m/z 149.0598.[2]
- Fragmentation Pattern: The fragmentation is predictable and provides a structural fingerprint. The propenal chain and the phenolic ring are key sites for fragmentation.



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Caption: Proposed ESI-MS/MS fragmentation pathway for p-Coumaraldehyde.

Interpretation and Expertise:

- **Loss of Carbon Monoxide:** A characteristic fragmentation for aldehydes is the neutral loss of carbon monoxide (CO, 28 Da) from the parent ion, leading to a significant fragment at m/z 121.06.[2]
- **Loss of Water:** The presence of the phenolic hydroxyl group allows for the neutral loss of water (H₂O, 18 Da), resulting in a fragment at m/z 131.05.[2]
- **Further Fragmentation:** The fragment at m/z 131.05 can subsequently lose CO to yield a fragment at m/z 103.05, likely a stable tropylium-like ion structure.[2] This cascade of fragmentation provides a robust confirmation of the core structure.

Conclusion

The structural identity of p-coumaraldehyde is unequivocally established through the synergistic use of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with 2D NMR experiments confirming the connectivity and stereochemistry. Mass spectrometry corroborates the molecular formula and reveals characteristic fragmentation patterns that serve as a structural fingerprint. The data and interpretations presented in this guide offer a comprehensive and authoritative reference for researchers, ensuring accuracy and confidence in the identification and use of this important natural product.

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